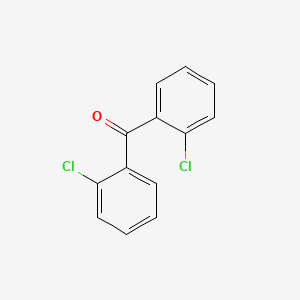

2,2'-Dichlorobenzophenone

Overview

Description

2,2'-Dichlorobenzophenone (DCBP) is an organic compound belonging to the class of benzophenones. It is a colorless solid with a melting point of 77-78 °C. DCBP has a variety of applications in organic synthesis and as a photoinitiator for the curing of polymers. It is also used as a flame retardant in polymers, as a light stabilizer for plastics and as a catalyst for the synthesis of polyurethanes.

Scientific Research Applications

Environmental Contaminant Monitoring

2,2'-Dichlorobenzophenone and its derivatives have been a subject of environmental studies, especially concerning their presence in aquatic systems. For instance, 2,2-bis(chlorophenyl)acetic acid (DDA), a degradation product of DDT, is found in significant concentrations in surface water and is linked to environmental contamination (Heberer & Dünnbier, 1999).

Analytical Method Development

Dichlorobenzophenone has been used in developing analytical methods for detecting organochlorine pesticides and polychlorinated biphenyls in human serum, demonstrating its utility in analytical chemistry (Burse et al., 1990).

Organic Chemistry and Polymer Research

In organic chemistry, the reaction of p,p'-dichlorobenzophenone with SmI2 (samarium diiodide) highlights its role in studying electron-transfer processes (Farran & Hoz, 2008). Additionally, it is used in the synthesisof polymers, as demonstrated in the nickel-catalyzed polymerization of isomeric dichlorobenzophenones. This process uses readily available monomers like 4,4'-dichlorobenzophenone, leading to the synthesis of highly crystalline poly(4,4'-benzophenone) and other derivatives (Phillips et al., 1994).

Crystallography

The study of crystal structures of chlorobenzophenones, including 2,5-dichlorobenzophenone, contributes to a deeper understanding of molecular configurations and interactions. Such research is essential for the development of new materials and pharmaceuticals (Pinkus et al., 2004).

Chemical Analysis and Biodegradation Studies

The chemical analysis of chlorobenzophenones has been integral in understanding the environmental impact and degradation pathways of these compounds. For instance, the study of the biodegradation of DDE (a related compound) by fungi identified dichlorobenzophenone as a metabolite, highlighting the transformation and persistence of these compounds in the environment (Bumpus et al., 1993).

Spectroscopic and Computational Chemistry

Spectroscopic studies, such as FT-IR, FT-Raman, and UV-Visible, of dichlorobenzophenones, including 3,4-dichlorobenzophenone, have been conducted to understand their molecular properties. These studies are essential for material science, providing insights into molecular interactions, electric dipole moments, and hyperpolarizability (Prasad et al., 2015).

Pharmaceutical Impurity Analysis

In pharmaceutical research, methods for detecting impurities like 2-amino-5-chlorobenzophenone in drugs such as chlordiazepoxide hydrochloride have been developed. This research is crucial for ensuring the quality and safety of pharmaceutical products (Szekelhidi et al., 1989).

Mechanism of Action

Target of Action

2,2’-Dichlorobenzophenone, also known as Bis(2-chlorophenyl)methanone, is a complex compound with multiple potential targets. It has been suggested that it exhibits strong antitumor activity . The antitumor mechanism of a similar compound was investigated through network pharmacology and molecular docking analyses, which identified key genes and tumor pathways . Potential target hub genes for such compounds include AKT1, ALB, CASP3, ESR1, GAPDH, HSP90AA1, and STAT3 .

Mode of Action

For instance, in the case of antitumor activity, it may inhibit the proliferation of tumor cells by interacting with the identified target genes .

Biochemical Pathways

It is suggested that it may affect various tumor pathways such as aml, non-small cell lung cancer, chronic myeloid leukemia, colorectal cancer, small cell lung cancer, hepatocellular carcinoma, and breast cancer .

Pharmacokinetics

It is suggested that it has high gi absorption and is bbb permeant . It is also suggested to be a CYP1A2, CYP2C19, and CYP2C9 inhibitor .

Result of Action

The result of the action of 2,2’-Dichlorobenzophenone is largely dependent on its mode of action and the biochemical pathways it affects. In the context of its antitumor activity, it may lead to the inhibition of tumor cell proliferation .

Action Environment

The action, efficacy, and stability of 2,2’-Dichlorobenzophenone can be influenced by various environmental factors. For instance, it has been suggested that bioremediation is an effective solution for dicofol (a similar compound) persistence in the environment . A bacterial strain capable of degrading dicofol was isolated from dicofol-contaminated agricultural soil .

Biochemical Analysis

Biochemical Properties

2,2’-Dichlorobenzophenone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the inhibition of enzyme activity, which can lead to alterations in metabolic pathways. Additionally, 2,2’-Dichlorobenzophenone can bind to proteins, affecting their structure and function, which may result in changes in cellular processes.

Cellular Effects

The effects of 2,2’-Dichlorobenzophenone on cells are diverse and can influence several cellular processes. This compound has been shown to affect cell signaling pathways, particularly those involving estrogen receptors . By binding to these receptors, 2,2’-Dichlorobenzophenone can mimic or block the action of natural hormones, leading to changes in gene expression and cellular metabolism. Furthermore, it can induce cytotoxic effects in certain cell types, potentially leading to cell death or altered cell function.

Molecular Mechanism

At the molecular level, 2,2’-Dichlorobenzophenone exerts its effects through various mechanisms. One key mechanism is the inhibition of enzyme activity, particularly cytochrome P450 enzymes . This inhibition can disrupt the normal metabolism of endogenous and exogenous compounds, leading to the accumulation of potentially toxic substances. Additionally, 2,2’-Dichlorobenzophenone can bind to DNA and proteins, causing changes in their structure and function. These interactions can result in altered gene expression and protein activity, contributing to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’-Dichlorobenzophenone can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to the formation of degradation products . These degradation products may have different biological activities compared to the parent compound. Long-term exposure to 2,2’-Dichlorobenzophenone in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 2,2’-Dichlorobenzophenone vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant toxic or adverse effects . Studies have shown that high doses of 2,2’-Dichlorobenzophenone can cause liver and kidney damage, as well as disruptions in endocrine function. These findings highlight the importance of understanding the dosage-dependent effects of this compound to assess its safety and potential risks.

Metabolic Pathways

2,2’-Dichlorobenzophenone is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes are responsible for the oxidation and reduction of various substrates, including 2,2’-Dichlorobenzophenone. The metabolism of this compound can lead to the formation of reactive intermediates, which may contribute to its toxic effects. Additionally, 2,2’-Dichlorobenzophenone can affect the levels of metabolites in the body, potentially disrupting normal metabolic processes.

Transport and Distribution

The transport and distribution of 2,2’-Dichlorobenzophenone within cells and tissues are influenced by its interactions with transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to various proteins, affecting its localization and accumulation. The distribution of 2,2’-Dichlorobenzophenone within tissues can also be influenced by its lipophilicity, which allows it to accumulate in fatty tissues.

Subcellular Localization

The subcellular localization of 2,2’-Dichlorobenzophenone is an important factor in determining its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The presence of 2,2’-Dichlorobenzophenone in different subcellular compartments can affect its interactions with biomolecules and its overall biochemical effects.

Properties

IUPAC Name |

bis(2-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRDRZHJTTDSOPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074306 | |

| Record name | 2,2'-Dichlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5293-97-0 | |

| Record name | Methanone, bis(2-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005293970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Dichlorobenzophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405580 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Dichlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | bis(2-chlorophenyl)methanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHANONE, BIS(2-CHLOROPHENYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y7F5U8ANT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B1330599.png)

![2-[[2-[[2-[(2-Amino-3-phenylpropanoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid](/img/structure/B1330611.png)

![2-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-5-[3-[2-(4-hydroxyphenyl)ethylamino]-3-oxoprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide](/img/structure/B1330619.png)